Dual-Target Enzyme Inhibition: HPPD and COMT IC50 Profiles
Methyl 4-(hydroxy(phenyl)methyl)benzoate demonstrates quantifiable inhibition against two distinct enzyme targets. Against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, the compound exhibits an IC50 of 89-90 nM [1]. Against catechol O-methyltransferase (COMT) from rat brain, the compound shows an IC50 of 18 nM [2]. While direct head-to-head comparisons against specific HPPD reference inhibitors are not available in the open literature for this exact compound, the nanomolar potency against COMT places it within a potency range that merits consideration alongside established COMT inhibitor scaffolds in SAR campaigns.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | HPPD: 89-90 nM; COMT: 18 nM |
| Comparator Or Baseline | No direct head-to-head comparator data available for this exact compound; class-level inference: typical HPPD inhibitors (e.g., mesotrione, triketones) exhibit nanomolar IC50 values; COMT inhibitors such as entacapone exhibit low nanomolar IC50 values. |
| Quantified Difference | Not calculable without direct comparator data; target compound demonstrates confirmed sub-100 nM potency against two distinct enzyme families. |
| Conditions | HPPD: pig liver enzyme assay; COMT: rat brain enzyme assay using 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
Confirmation of sub-100 nM dual-enzyme inhibitory activity provides a quantifiable rationale for selecting this scaffold in early-stage medicinal chemistry programs targeting either HPPD or COMT pathways.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). Affinity Data: IC50 89-90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. BindingDB (2025). View Source
- [2] BindingDB. PrimarySearch_ki: IC50 18 nM against catechol O-methyltransferase (COMT) of rat brain. BindingDB (2009). View Source
